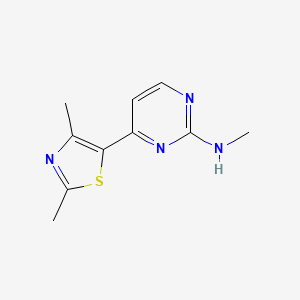

4-(二甲基-1,3-噻唑-5-基)-N-甲基嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

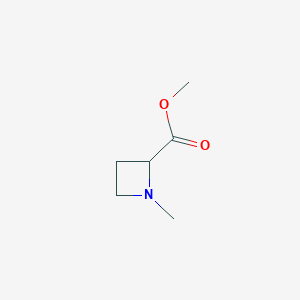

The compound "4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine" is a derivative of thiazole and pyrimidine, which are heterocyclic compounds known for their significance in medicinal chemistry. Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen, whereas pyrimidines are six-membered rings with two nitrogen atoms. These structures are often found in compounds with various biological activities, including antifungal, antibacterial, and antihypertensive properties .

Synthesis Analysis

The synthesis of thiazole-pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines involves the reaction of (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas . Another example is the preparation of 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine, followed by reactions with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . These methods highlight the versatility of synthetic approaches in creating a variety of thiazole-pyrimidine compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiazole-pyrimidine derivatives is often investigated using a combination of experimental techniques such as FT-IR, FT-Raman, and NMR, alongside theoretical methods like density functional theory (DFT). These studies can reveal the coherence between theoretical and experimental values, including bond lengths and vibrational modes . Additionally, the electronic properties, such as the distribution of atomic charges, can be assessed through mulliken population analysis, providing insights into the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiazole-pyrimidine derivatives can participate in various chemical reactions, contributing to their biological activity. For example, the reagent N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide can be used for reductive amination reactions with primary and secondary amines, yielding ligands with diverse functional groups . This versatility in chemical reactions allows for the design of compounds with specific properties and potential applications in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-pyrimidine derivatives, such as dipole moment, polarizability, and hyperpolarizability, can be calculated to predict their behavior in different environments. These properties are crucial for understanding the compound's interactions with biological systems and its potential as a pharmaceutical agent. For instance, the dipole moment can influence the compound's solubility and permeability across cell membranes . Additionally, the biological evaluation of related compounds, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines, includes assessing their antibacterial and antifungal activities, as well as cytotoxicity against specific cell lines .

科学研究应用

抗氧化特性

噻唑类化合物因其抗氧化潜力而受到研究。研究人员探索了该骨架的衍生物以开发具有抗氧化活性的化合物。 这些分子可以清除自由基,保护细胞免受氧化损伤 .

镇痛和抗炎作用

某些噻唑衍生物表现出镇痛和抗炎特性。 这些化合物可能通过靶向体内的特定途径来调节疼痛感知并减少炎症 .

抗菌和抗真菌活性

噻唑类化合物已被研究用作潜在的抗菌和抗真菌剂。它们抑制微生物生长的能力使其在对抗感染中具有价值。 例如,磺胺噻唑是一种含有噻唑环的抗菌药物 .

抗病毒应用

研究人员探索了基于噻唑的化合物以了解它们的抗病毒活性。 这些分子可能会干扰病毒复制或进入,为对抗病毒感染提供潜在的治疗选择 .

神经保护作用

噻唑类化合物已显示出作为神经保护剂的潜力。 它们可能有助于预防或减轻神经细胞的损伤,使其在神经退行性疾病或脑损伤等情况下具有相关性 .

抗肿瘤和细胞毒性

噻唑类化合物因其抗肿瘤和细胞毒性作用而受到评估。一些衍生物对癌细胞表现出有效的活性。 例如,[6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸芳基亚胺酰肼对前列腺癌细胞表现出显著的细胞毒性 .

作用机制

Target of Action

The primary targets of “4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine” are Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

This interaction may influence the activity of these proteins, potentially leading to alterations in cell cycle progression .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to cell cycle regulation .

Result of Action

Given its targets, it is likely that the compound could influence cell cycle progression, potentially leading to effects on cell proliferation .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .

属性

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-6-9(15-7(2)13-6)8-4-5-12-10(11-3)14-8/h4-5H,1-3H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXWUUDZINQPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

674333-58-5 |

Source

|

| Record name | 4-(dimethyl-1,3-thiazol-5-yl)-N-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2538278.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2538280.png)

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538282.png)

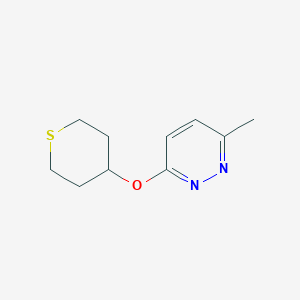

![4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2538285.png)

![4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B2538288.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)

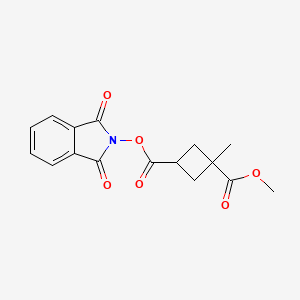

![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)

![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)